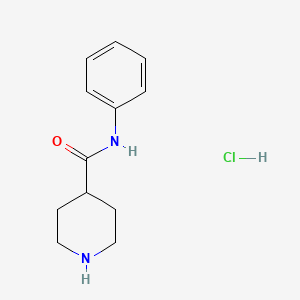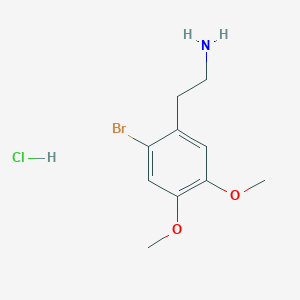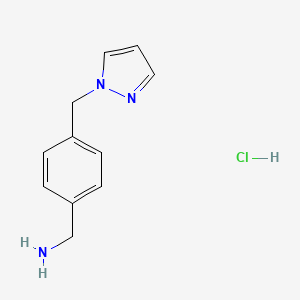
3-Chlor-4-(1H-1,2,4-Triazol-1-yl)anilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from chlorinated nitrobenzenes or chlorinated anilines. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was prepared from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods suggest that the synthesis of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline could potentially involve similar initial steps, followed by a reaction with a 1H-1,2,4-triazole derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline has been characterized using various spectroscopic techniques. For example, the structure of synthesized compounds was confirmed by IR spectra, 1H NMR, and mass spectrometry . These techniques could be applied to determine the molecular structure of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a range of reactivities. For instance, the Schiff base of aniline derivatives was synthesized by condensation reactions at room temperature . Additionally, the reaction of DABCO with 4-chloro-5H-1,2,3-dithiazoles resulted in high yields of the corresponding aniline derivatives . These reactions indicate that the triazole ring in 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline could potentially participate in similar condensation reactions or act as a nucleophile in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline have been studied. For example, the synthesized compounds were characterized by their melting points and yields . The overall yields of the synthesis processes ranged from 61.7% to 82% . These properties, such as melting points, solubility, and stability, would be important to determine for 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline to understand its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Verbindungen, die den 1,2,4-Triazolring in ihrer Struktur enthalten, wie „3-Chlor-4-(1H-1,2,4-Triazol-1-yl)anilin“, zeichnen sich durch vielseitige biologische Aktivität aus . Es wurde nachgewiesen, dass sie eine signifikante antibakterielle Aktivität besitzen . Dies macht sie nützlich bei der Entwicklung neuer antibakterieller Mittel zur Bekämpfung von resistenten Infektionen .
Antimicrobielle Aktivitäten
1,2,3-Triazol-Hybride mit Amin-Ester-Funktionalität wurden synthetisiert und auf ihre antimikrobiellen Aktivitäten getestet . Diese Verbindungen zeigten eine moderate bis ausgezeichnete Aktivität gegen verschiedene mikrobielle Stämme .
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendungen in der Arzneimittelforschung gefunden . Ihre Stabilität gegenüber dem Abbau im Stoffwechsel, die Fähigkeit zur Wasserstoffbrückenbindung und die aktive Beteiligung an Dipol-Dipol- und π-Stapel-Wechselwirkungen haben zu ihrer verbesserten Biokompatibilität beigetragen .
Organische Synthese
1,2,3-Triazole werden auch in der organischen Synthese verwendet . Sie können als Bausteine bei der Synthese komplexerer organischer Verbindungen verwendet werden .
Polymerchemie
Im Bereich der Polymerchemie wurden 1,2,3-Triazole aufgrund ihrer Stabilität und ihrer Fähigkeit, Polymere mit einzigartigen Eigenschaften zu bilden, eingesetzt .
Supramolekulare Chemie
1,2,3-Triazole finden Anwendung in der supramolekularen Chemie . Sie können verwendet werden, um supramolekulare Strukturen mit spezifischen Eigenschaften zu schaffen .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet . Sie können verwendet werden, um Biomoleküle miteinander zu verbinden, was in verschiedenen Bereichen der biologischen Forschung nützlich ist .
Antikrebsmittel
Einige 1,2,3-Triazol-Verbindungen wurden auf ihre Antikrebsaktivitäten untersucht . Sie könnten möglicherweise bei der Entwicklung neuer Antikrebsmittel eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, which can lead to diverse biological activities .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline has been shown to interact with certain proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline on cells are multifaceted. It has been demonstrated to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic flux. The compound also interacts with transcription factors, influencing gene expression and cellular responses . Additionally, 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can form covalent bonds with certain biomolecules, leading to irreversible inhibition of their function. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. Long-term studies have shown that 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Understanding the dosage-dependent effects of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline is crucial for its safe and effective use in therapeutic applications.
Eigenschaften
IUPAC Name |
3-chloro-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDBVWTOBPAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585897 | |
| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856452-74-9 | |
| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)


![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)